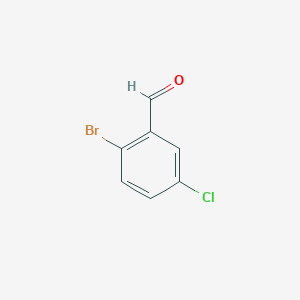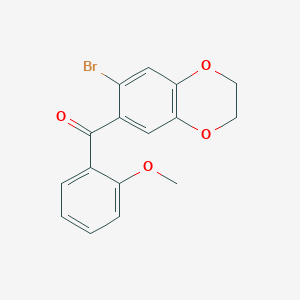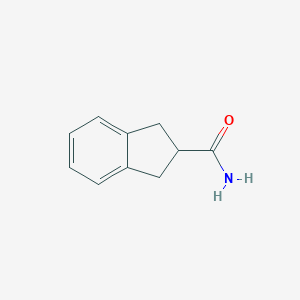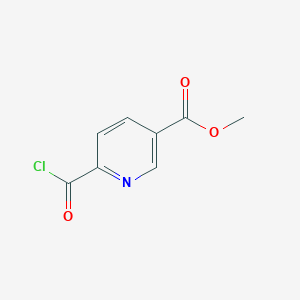
2-Brom-5-chlorbenzaldehyd
Übersicht
Beschreibung
2-Bromo-5-chlorobenzaldehyde (2BCB) is a chemical compound that is widely used in organic synthesis and lab experiments. It is an aldehyde containing both bromine and chlorine and is considered a versatile reagent for a variety of reactions. 2BCB is a common starting material in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. Its versatile reactivity and wide range of applications make it an important reagent for organic synthesis.
Wissenschaftliche Forschungsanwendungen
Spektroskopische Studien
2-Brom-5-chlorbenzaldehyd wurde in spektroskopischen Studien verwendet. Die Infrarotspektroskopie (IR), eine der häufigsten spektroskopischen Techniken, ist ein effektives Werkzeug zur Charakterisierung von Wechselwirkungen zwischen Verbindungen und Lösungsmitteln . Experimentelle und theoretische spektrale Untersuchungen sowie die konformative Analyse von 2-Brom-4-chlorbenzaldehyd wurden mittels IR-Spektroskopie und Dichtefunktionaltheorie (DFT) durchgeführt .
Lösungsmitteleffektuntersuchungen
Die Verbindung wurde verwendet, um den Lösungsmitteleffekt auf die Carbonylstreckschwingung zu untersuchen. Die Korrelationen zwischen den experimentellen IR-Daten für verschiedene Lösungsmittelskalen wurden ebenfalls untersucht . Die Skala aus linearen Solvatationsenergiebeziehungen, die sowohl mit experimentellen als auch mit theoretischen Daten erhalten wurde, ist nützlich, um den Lösungsmitteleffekt zu untersuchen .
Pharmazeutische Zwischenprodukte
This compound ist eine wichtige Klasse von pharmazeutischen Zwischenprodukten, die bei der Synthese einer Vielzahl von Medikamenten eingesetzt werden können .
Herstellung von antiviralen Verbindungen
Diese Verbindung kann bei der Herstellung der Verbindung 3-Chlor-14-Cyclohexyl-6-[2-(Dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridin]-11-carbonsäure verwendet werden, die zur Behandlung oder Vorbeugung von Virusinfektionen eingesetzt werden kann .
Synthese von Dihydrobenzoxaborolen
This compound kann bei der Synthese von Dihydrobenzoxaborolen verwendet werden, die Aryl-, Heteroaryl- oder Vinylsubstituenten an der 1-Position und 5-Fluor-1,3-Dihydro-1-hydroxy-2,1-benzoxaborol tragen .
Organische Synthesen
Es findet Anwendung als Zwischenprodukt in organischen Synthesen .
Safety and Hazards
The safety data sheet for 2-Bromo-5-chlorobenzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Wirkmechanismus
Target of Action
2-Bromo-5-chlorobenzaldehyde is a type of pharmaceutical intermediate It is used in the synthesis of various drugs , implying that its targets could be diverse depending on the specific drug it’s contributing to.
Mode of Action
As an aldehyde, it can potentially undergo reactions with amines to form imines, a common reaction in drug synthesis . This suggests that it might interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Biochemical Pathways
It’s known to be used in the synthesis of a compound that can be used in the treatment or prevention of viral infections . This suggests that it may influence pathways related to viral replication or immune response.
Result of Action
Given its use in drug synthesis, it’s reasonable to infer that its effects would be closely tied to the therapeutic effects of the final drug product .
Eigenschaften
IUPAC Name |
2-bromo-5-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISHLMCTDMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572312 | |
| Record name | 2-Bromo-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174265-12-4 | |
| Record name | 2-Bromo-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)



![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)

